molecular formula C10H15N3O2 B13341316 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13341316
M. Wt: 209.24 g/mol
InChI Key: UXXFUFRGNIFNOV-UHFFFAOYSA-N
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Description

1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclopentane ring and carboxylic acid group, along with the pyrazole ring, provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-7-5-12-13(6-7)8-2-3-10(11,4-8)9(14)15/h5-6,8H,2-4,11H2,1H3,(H,14,15)

InChI Key

UXXFUFRGNIFNOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCC(C2)(C(=O)O)N

Origin of Product

United States

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